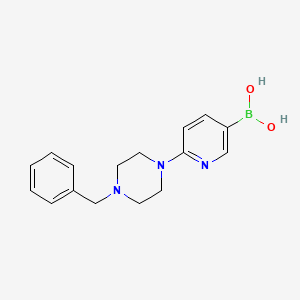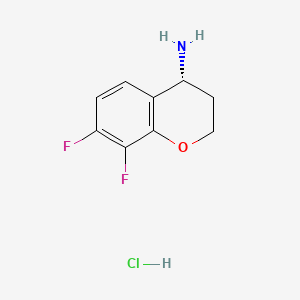![molecular formula C9H9FN2 B572649 5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-68-9](/img/structure/B572649.png)
5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine is an important pharmaceutical intermediate . It is part of the pyrrolopyridine skeleton which can be divided into different structures based on the combination of pyrrole and pyridine .
Synthesis Analysis
The synthesis of this compound involves dissolving 3-acetylene-5-fluoropyridine-2-amine in anhydrous methanol, adding a catalytic amount of acetic acid, and then adding 70.0 mg (1.10 mmol) of sodium cyanoborohydride under nitrogen gas . The mixture is stirred and heated to 60°C, and the reaction progress is monitored by thin-layer chromatography (TLC) until no reactants are observed .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringFc1cnc2[nH]ccc2c1C#N . Its empirical formula is C8H4FN3 and it has a molecular weight of 161.14 . Chemical Reactions Analysis
The pyrrole and pyridine compounds undergo cyclization to form heterocyclic compounds with pyrrolopyridine or structural features, all of which show potential biological activity . Many new active intermediates have become important raw materials in drug synthesis .Physical and Chemical Properties Analysis
This compound is a solid compound . Its InChI key is OUAZJINPTDHOAR-UHFFFAOYSA-N .Mécanisme D'action
Orientations Futures
The abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This compound could be used to synthesize new fluoroquinolone drugs .
Propriétés
IUPAC Name |
5-fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-5-3-7-6(2)8(10)4-11-9(7)12-5/h3-4H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQXYUDSZXXGLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)

